N-(2-aminoethyl)-N'-phenylethanediamide
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Overview
Description
N-(2-aminoethyl)-N'-phenylethanediamide is a useful research compound. Its molecular formula is C10H13N3O2 and its molecular weight is 207.233. The purity is usually 95%.
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Scientific Research Applications
Polymer and Material Science
N-(2-aminoethyl)-N'-phenylethanediamide and its derivatives have been extensively studied for applications in polymer and material science. For instance, they are used in the synthesis of various polymers due to their ability to undergo typical amine reactions, such as N-acylation and N-alkylation. These compounds are instrumental in manufacturing polyurethanes and polyamides known for their exceptional tensile strength. This is particularly relevant in the context of phenylenediamines, which are aromatic amines with two amino groups attached to benzene, demonstrating the unique chemistry that makes them useful in the photographic, dye industries, and as antioxidants and antiozonants for rubbers and plastics (R. Layer, 2000).
Biomedical Applications
In the biomedical field, derivatives of this compound have shown pronounced antiarrhythmic activity with low toxicity. This was observed in synthesized compounds from styrene oxide by ring opening with N,N-disubstituted ethylenediamines followed by N-acylation (D. Q. Hoang et al., 2018). Such findings highlight the potential of these compounds in developing therapeutic agents.
Electrochemistry and Photocatalysis
Electrochemiluminescence (ECL) studies of amines containing different numbers of hydroxyl and amino groups have revealed the effectiveness of compounds like N-butyldiethanolamine over diamines in gold and platinum electrodes. This underscores the significant role of this compound derivatives in enhancing electrochemical applications, including sensing and lighting technologies (Shuang Han et al., 2010).
Molecular Structure Studies
The structural analysis of N,N'-substituted p-phenylenediamines has provided insights into the oxidation products of antioxidants used in the rubber industry. This research is crucial for understanding the stability and performance of materials in various environmental conditions (P. Rapta et al., 2009).
UV-Curing Applications
Investigations into the use of 2-(N-Methyl-N-phenylamino)-1-phenylethanol as a synergist in UV-curing applications have demonstrated its ability to reduce oxygen inhibition and act as an efficient synergist with a Type II initiator. This highlights the compound's utility in improving the curing processes of coatings, adhesives, and inks (N. Arsu, 2002).
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various enzymes and receptors in the body .
Mode of Action
It’s worth noting that compounds with similar structures often interact with their targets by binding to active sites, leading to changes in the targets’ function .
Biochemical Pathways
Similar compounds have been known to influence various biochemical pathways, leading to downstream effects .
Result of Action
Similar compounds have been known to induce various cellular responses .
Action Environment
It’s worth noting that environmental factors such as ph, temperature, and the presence of other molecules can influence the action of similar compounds .
Properties
IUPAC Name |
N-(2-aminoethyl)-N'-phenyloxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O2/c11-6-7-12-9(14)10(15)13-8-4-2-1-3-5-8/h1-5H,6-7,11H2,(H,12,14)(H,13,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVHKHFJQYZJTOR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C(=O)NCCN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.